Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a unique structure that integrates multiple functional groups, making it of interest in various scientific research fields, particularly in medicinal chemistry. Its synthesis and potential applications are under investigation due to its pharmacological properties.
The compound's structural details can be derived from its chemical formula, which can be represented as C18H19F2N5O2. The IUPAC name highlights its intricate structure, which includes a pyrrolidine ring and a pyrazolo-pyrimidine moiety. The presence of fluorine atoms suggests potential biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is classified as a carbamate and can be further categorized under heterocyclic compounds due to the presence of nitrogen-containing rings. It may also be classified according to its potential therapeutic uses in areas such as oncology or neurology, though specific applications are still being researched.
The synthesis of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate can be visualized using molecular modeling software. Key features include:
The molecular formula is C18H19F2N5O2, with a molecular weight of approximately 363.37 g/mol. The compound's structural representation includes various functional groups that contribute to its reactivity and potential biological activity.
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate may participate in several chemical reactions:
Reactions involving this compound may require specific catalysts or solvents to enhance yield and selectivity. Reaction kinetics could also be studied to understand better the stability and reactivity of the compound under various conditions.
The mechanism of action for phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound might exhibit inhibitory activity against certain kinases or other proteins involved in disease pathways. Detailed mechanistic studies would involve kinetic assays and binding studies using purified proteins or cell lines.
The physical properties include:
Chemical properties include:
Relevant data from literature should be consulted for precise values regarding these properties.
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is being investigated for potential applications in:
Research into this compound continues to evolve as scientists explore its full potential across various domains in medicinal chemistry and pharmacology.
The integration of a phenyl carbamate group at the pyrazolo[1,5-a]pyrimidin-3-yl position serves as a strategic bioisosteric replacement for labile functional groups like amides or esters. This design leverages carbamate’s enhanced metabolic stability while preserving hydrogen-bonding capacity critical for target engagement. The carbamate’s carbonyl oxygen acts as a hydrogen-bond acceptor, while its N-H moiety functions as a donor, mimicking peptide bonds in kinase active sites [3] [7]. This duality facilitates key interactions with hinge regions of tropomyosin receptor kinase (TRK) domains, as evidenced by crystallographic studies cited in TRK inhibitor patents [3].
The carbamate’s π-stacking capability is amplified by the adjacent phenyl ring, which enhances hydrophobic contact with kinase subpockets. Computational analyses reveal that the carbamate’s bond angles (∼120° for C−N−C) and length (∼1.36 Å for C=O) optimally position the phenyl ring for van der Waals contacts with TRK’s Leu657 residue [4] [7]. Compared to ester or amide analogs, the carbamate-containing compound demonstrates a 7-fold increase in plasma half-life in preclinical models, attributed to resistance to esterase-mediated hydrolysis [3].
Table 1: Bioisosteric Effects of Carbamate vs. Amide in Pyrazolopyrimidine Scaffolds
Parameter | Carbamate Variant | Amide Analog |
---|---|---|
TRK Binding Affinity (nM) | 3.2 ± 0.4 | 42 ± 6 |
Metabolic Stability (t₁/₂, min) | 78 | 11 |
H-Bond Donor Capacity | Yes | Yes |
H-Bond Acceptor Capacity | Yes (dual sites) | Single site |
C=O Bond Length (Å) | 1.36 | 1.24 |
The (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl substituent introduces chiral rigidity that dictates spatial orientation of the difluorophenyl moiety. The pyrrolidine’s puckered conformation locks the fluorinated aryl group into a pseudo-axial orientation, minimizing rotational entropy and enhancing binding precision to TRK’s allosteric pocket [3] [6]. This stereochemical control is critical: the (R)-enantiomer exhibits >200-fold higher TRKA affinity than its (S)-counterpart due to optimal placement of fluorine atoms for halogen bonding with gatekeeper residues [3] [8].
Molecular dynamics simulations confirm that the pyrrolidine’s protonated nitrogen forms a salt bridge with TRKA’s Asp668, while its ring carbon atoms engage in C−H···O interactions with Gly667. The rigidity reduces the entropic penalty upon binding, contributing to a ΔG difference of −2.3 kcal/mol compared to flexible acyclic analogs [4]. Notably, replacing pyrrolidine with piperidine diminishes TRK inhibition (IC₅₀ shift from 0.8 nM to 210 nM) due to increased conformational flexibility and misalignment of pharmacophores [6].
Table 2: Impact of Pyrrolidine Stereochemistry on Biological Activity
Stereoisomer | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | Selectivity Ratio (TRKA/TRKB) |
---|---|---|---|
(R)-isomer | 0.8 ± 0.1 | 5.2 ± 0.7 | 6.5 |
(S)-isomer | 185 ± 15 | 920 ± 85 | 5.0 |
The 2,5-difluorophenyl group acts as a selectivity filter through ortho-fluorine steric exclusion and meta-fluorine electronic tuning. Ortho-fluorine induces a 60° dihedral angle between the phenyl ring and pyrrolidine plane, sterically blocking engagement with off-target kinases like JAK2 [3] [4]. Meta-fluorine’s strong electron-withdrawing effect reduces the aryl ring’s electron density, weakening π-cation interactions with conserved lysines in non-TRK kinases (e.g., ALK, ROS1) [3].
Crystallographic data reveal that the ortho-fluorine occupies a hydrophobic cleft bordered by TRKA’s Phe589 and Leu590, forming fluorine−aromatic contacts with a distance of 3.3 Å. The para-position void (occupied by hydrogen) prevents clashes with bulkier residues in non-target kinases. This geometric specificity achieves >500-fold selectivity against a 98-kinase panel [4] [8]. Mutagenesis studies confirm that TRKB mutants with larger residues (e.g., F633M) reduce inhibitory potency by 40-fold, underscoring the moiety’s sensitivity to binding pocket dimensions [3].
Table 3: Role of Fluorine Substitution Patterns on Kinase Selectivity
Substituent | TRKA IC₅₀ (nM) | ALK IC₅₀ (nM) | Selectivity (ALK/TRKA) | Lipophilicity (cLogP) |
---|---|---|---|---|
2,5-F₂ | 0.8 | 420 | 525 | 3.1 |
3,5-F₂ | 12 | 85 | 7.1 | 3.1 |
2-F | 3.5 | 110 | 31 | 2.8 |
4-F | 25 | 38 | 1.5 | 2.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7